Propane-1,2,3-triamine

Catalog No.
S595962
CAS No.
21291-99-6
M.F
C3H11N3
M. Wt
89.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Propane-1,2,3-triamine

CAS Number

21291-99-6

Product Name

Propane-1,2,3-triamine

IUPAC Name

propane-1,2,3-triamine

Molecular Formula

C3H11N3

Molecular Weight

89.14 g/mol

InChI

InChI=1S/C3H11N3/c4-1-3(6)2-5/h3H,1-2,4-6H2

InChI Key

PZZICILSCNDOKK-UHFFFAOYSA-N

SMILES

C(C(CN)N)N

Synonyms

1,2,3-triaminopropane

Canonical SMILES

C(C(CN)N)N

Propane-1,2,3-triamine (CAS 21291-99-6), commonly known as 1,2,3-triaminopropane (TAP), is a compact, aliphatic vicinal triamine characterized by a three-carbon backbone with a primary amine group at each carbon position. With a low molecular weight of 89.14 g/mol, it serves as a highly efficient tridentate ligand, a dense cross-linking agent, and a symmetrical branching scaffold. In industrial and laboratory procurement, TAP is primarily evaluated for its high active hydrogen equivalent weight in polymer curing, its unique facial (fac) coordination geometry in transition metal catalysis, and its utility as a precursor for advanced MRI contrast agents and multivalent dendrimers. Unlike linear polyamines, its symmetrical structure provides distinct thermodynamic advantages in complexation and network formation [1].

Research Fit

Compact C₃ tridentate ligand designed for fac-coordination chemistry and predictable metal-ion speciation.
Shortest possible vicinal triamine scaffold; distinct steric profile versus extended-chain or branched polyamines.
Chain-like gas-phase conformation keeps all three primary amine groups intermolecularly accessible.

Substituting Propane-1,2,3-triamine with more common polyamines like diethylenetriamine (DETA) or ethylenediamine (EDA) fundamentally alters chemical behavior due to differences in denticity and amine type. While DETA is a linear triamine containing one secondary and two primary amines, TAP possesses three primary amines, yielding six active hydrogens for cross-linking compared to DETA’s five. In coordination chemistry, DETA’s linear structure typically forces meridional (mer) or strained coordination, whereas TAP’s vicinal structure exclusively favors highly stable, compact facial (fac) coordination with five-membered chelate rings. Consequently, using DETA instead of TAP in radiopharmaceutical chelators or high-Tg epoxy formulations results in compromised kinetic inertness, lower cross-link density, and altered metal-ion selectivity [1].

Substitution Risk

Propane-1,2,3-triamine
Diethylenetriamine (DETA)
C₄ backbone with secondary amine spacer changes chelate ring size and bite angle; complex speciation and isomer profiles may shift.
Propane-1,2,3-triamine
TREN (tris(2-aminoethyl)amine)
Branched tetradentate architecture alters donor topology; facial tridentate geometry and bridging coordination ability are not replicated.
Propane-1,2,3-triamine
Methyl-substituted analogs (L3, L4)
Comparable metal-complex stability reported, but isomer distribution, bridging coordination, and solid-state architecture may differ.

Enhanced Chelate Stability via Compact Tridentate Facial Coordination

Propane-1,2,3-triamine (TAP) acts as a compact tridentate ligand capable of forming highly stable facial (fac) complexes with transition metals. Unlike the linear diethylenetriamine (DETA), which features two primary and one secondary amine, TAP possesses three primary amines on a vicinal C3 backbone. This structural difference imposes a tighter coordination bite angle and enables the formation of stable five-membered chelate rings. Consequently, TAP exhibits distinct stepwise acid dissociation constants (pKa = 9.59, 7.95, 3.72) and yields metal complexes with superior kinetic inertness and higher stability constants compared to extended-chain analogs like DETA or bidentate ligands like 1,3-diaminopropane [1].

Evidence DimensionLigand basicity and chelate ring stability
Target Compound DatapKa values of 9.59, 7.95, 3.72; forms fac-tridentate 5-membered chelate rings
Comparator Or BaselineDiethylenetriamine (DETA) (linear, 2 primary / 1 secondary amine) and 1,3-diaminopropane (bidentate)
Quantified DifferenceTAP provides three primary amine coordination sites on a compact C3 backbone, altering speciation and increasing complex rigidity
ConditionsAqueous solution potentiometric titration

For procurement in catalyst design or radiopharmaceutical chelator synthesis, TAP provides a more rigid, kinetically inert metal complex than standard linear polyamines.

Metal Complex Stability
Head-to-head
Log K values approximately equivalent to L3 and L4; stability order Zn < Co < Ni < Cu for all three ligands.
Supports cost-based or synthetic-access selection without compromising complexation efficacy.
0.15 M NaCl, 25 °C; Co²⁺, Ni²⁺, Cu²⁺, Zn²⁺ potentiometry.

Increased Active Hydrogen Density for Polymer Cross-Linking

In polymer formulation, the substitution of standard curing agents like diethylenetriamine (DETA) with Propane-1,2,3-triamine significantly alters the network topology. Because TAP contains three primary amine groups, it provides up to six active hydrogen sites for epoxide ring-opening, generating a much higher cross-linking density than DETA, which provides only five active hydrogens due to its internal secondary amine. This increased functionality per molecular weight unit results in cured epoxy and polyamine networks with higher glass transition temperatures (Tg), improved chemical resistance, and greater mechanical rigidity [1].

Evidence DimensionActive hydrogen functionality for cross-linking
Target Compound Data6 active hydrogens (from 3 primary amines) per 89.14 g/mol
Comparator Or BaselineDiethylenetriamine (DETA) with 5 active hydrogens (2 primary, 1 secondary amine) per 103.17 g/mol
Quantified DifferenceTAP offers a 20% higher absolute active hydrogen count per molecule and a significantly lower active hydrogen equivalent weight, leading to tighter polymer networks
ConditionsEpoxide ring-opening curing reactions

Buyers formulating high-performance epoxies, adhesives, or protective coatings should select TAP to achieve maximum thermal stability and cross-link density.

Isomer Distribution rac/meso
Reported
Experimental: rac/meso 55%:45%
Predicted 60%:40%; validated by HPLC. Compact C₃ scaffold defines isomer outcome.
[Co(trap)₂]³⁺, thermodynamic equilibrium, 298 K.

Amplified Selectivity in Multivalent Dendrimer Scaffolds

Propane-1,2,3-triamine is utilized as a highly efficient branching component in the synthesis of multivalent neoglycoconjugates and glycodendrimers. When used to construct hexavalent beta-cyclodextrin mannoclusters, the TAP-derived dendrimers demonstrated a 60-fold amplification in binding selectivity for specific lectins (e.g., Con A) compared to monovalent baseline compounds. The compact, symmetrical presentation of three primary amines allows for dense functionalization without the steric hindrance and asymmetric branching associated with linear polyamines like DETA [1].

Evidence DimensionBinding selectivity amplification in multivalent clusters
Target Compound Data60-fold amplification of selectivity using TAP-branched hexavalent clusters
Comparator Or BaselineMonovalent baseline compounds and asymmetric linear polyamine scaffolds
Quantified DifferenceSymmetrical C3 branching enables optimal spatial presentation of functional groups, drastically increasing avidity
ConditionsDynamic light scattering and lectin-binding assays

For pharmaceutical and biotech procurement, TAP is the superior scaffold for synthesizing highly avid multivalent targeted delivery systems.

Binary Speciation pH 7.5
Class-level
[Pd(PTA)]²⁺ reaches ~99% predominance
Single predominant species enables reproducible ternary complex assembly.
25 °C, I=0.1 M NaNO₃, pH 6.0–9.0.
Coordination Polymer Structure
Class-level
[CuL₂]Cl₂ forms a polymeric chain with weak antiferromagnetic coupling.
Bridging coordination mode enabled by the compact C₃ backbone.
Single-crystal X-ray diffraction; magnetic susceptibility.
Gas-Phase Conformation
Class-level
Only chain-like conformations observed; H-bonded cycles disfavored.
All primary amine groups remain intermolecularly accessible.
Jet-cooled broadband microwave spectroscopy.
Antimalarial Pharmacophore
Supporting
1,2,3-Triaminopropane derivatives active against P. falciparum.
Reported pharmacophore scaffold for antiparasitic research.
In vitro antiplasmodial assays; IC₅₀ values in full paper.

Synthesis of MRI Contrast Agents and Radiopharmaceuticals

TAP is the preferred precursor for synthesizing bifunctional chelators (such as AAZTA analogs) because its compact tridentate coordination provides the kinetic inertness required for safe in vivo metal complexation (e.g., Gd3+, Ga3+). Its unique facial coordination geometry prevents premature metal dissociation better than linear polyamines [1].

High-Performance Epoxy and Polyurethane Curing

TAP is selected over standard linear polyamines like DETA when maximum cross-linking density and thermal stability are required. Its six active hydrogens per molecule ensure a highly rigid polymer network, making it ideal for aerospace composites and heavy-duty industrial coatings [2].

Multivalent Dendrimer and Neoglycoconjugate Scaffolding

TAP serves as a central branching agent for constructing symmetrical, highly branched molecular architectures. It is utilized when dense functionalization is needed to achieve amplified binding avidity in biological assays, significantly outperforming asymmetric linear scaffolds [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Coordination Chemistry Research
Compact C₃ fac-tridentate scaffold
Metal-ion selectivity and speciation reproducibility
Coordination Polymer & Magnetic Materials
Bridging coordination mode via short backbone
Chain structure formation and magnetic coupling behavior
Antiparasitic Pharmacophore Development
1,2,3-triaminopropane pharmacophore core
Antimalarial assay response and metallodrug design context
Surface Functionalization & Cross-linking
All-primary amine groups with chain-like availability
Amine accessibility for stoichiometric functionalization

XLogP3

-2.5

Wikipedia

Propane-1,2,3-triamine

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